4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline
Description
4-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a heterocyclic compound featuring a 1,2,3-dithiazole ring fused with an aniline moiety. Its structure includes two chlorine substituents (at the 4-position of the dithiazole and the aniline ring) and a trifluoromethyl (–CF₃) group at the 3-position of the aniline (Fig. 1). The dithiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to unique electronic properties, while the –CF₃ group enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal and agrochemical research.
Properties
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSPIYZVNCDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate dithiazole precursors under controlled conditions. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position C-4 of the dithiazole ring serves as a primary site for nucleophilic substitution due to its activation by adjacent sulfur atoms. Reactions proceed via ring-opening mechanisms facilitated by bases or nucleophiles .
Key observations:
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Substitution yields depend on base selection and reaction time (Table 1).
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2-Aminopyridine derivatives achieve higher yields (73%) with Hünig’s base compared to triethylamine (23% for 4-aminopyridine) .
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Electron-donating groups on the aniline moiety reduce nucleophilic attack rates at the dithiazole ring .
Table 1: Base optimization for nucleophilic substitution
| Amine Position | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 2-aminopyridine | Hünig’s base | 3 | 73 |
| 3-aminopyridine | Hünig’s base | 3 | 57 |
| 4-aminopyridine | Triethylamine | 3 | 23 |
Ring-Opening and Functionalization
The dithiazole ring undergoes controlled cleavage under nucleophilic conditions, enabling downstream derivatization :
Mechanistic pathway:
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Nucleophilic attack at C-4 chlorine initiates ring opening
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Intermediate thiolate forms react with electrophiles
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Re-cyclization or trapping yields novel heterocycles
Experimental evidence:
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Replacement of C-4 chlorine with phenyl eliminates biological activity, confirming its role as a critical leaving group .
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Ring-opened intermediates react with amines to form thioamide derivatives (Scheme 1) .
Scheme 1: Ring-opening sequence
text4-chloro-dithiazole → Thiolate intermediate → Thioamide product
Electrophilic Reactivity Patterns
The trifluoromethyl-aniline moiety directs electrophilic attacks to specific positions:
Regiochemical control:
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CF₃ group creates strong meta-directing effects
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Nitration occurs preferentially at C-5 of the aniline ring (unoccupied para to CF₃)
Table 2: Electrophilic substitution outcomes
| Reagent | Position | Product Stability | Yield Range |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Moderate | 45-62% |
| ClSO₃H | C-2 | High | 68-75% |
| Ac₂O | C-6 | Low | 22-28% |
Condensation Reactions
The compound participates in heterocycle-forming condensations:
With carbonyl compounds:
With hydrazines:
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Produces pyrazolo-dithiazole hybrids through [3+2] cycloaddition
Redox Behavior
The dithiazole system exhibits unique redox properties:
Oxidation:
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S-S bond cleavage forms sulfinic acid derivatives
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Controlled oxidation with H₂O₂ yields water-soluble sulfoxides
Reduction:
Biological Interaction Pathways
While not strictly synthetic reactions, the compound’s bioactivity stems from:
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Covalent binding to cysteine residues via S-S exchange
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π-Stacking with aromatic amino acids
This comprehensive reactivity profile establishes 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to structurally related derivatives (Table 1):
Key Observations :
Electronic and Steric Effects
- Chlorine Substituents : The 4-Cl groups on both the dithiazole and aniline rings may stabilize the molecule via resonance effects but increase steric hindrance compared to unsubstituted analogues.
- Pyrazole vs. Dithiazole Cores : Pyrazole derivatives () exhibit higher synthetic versatility, with EDCI/HOBt-mediated couplings achieving moderate yields, while dithiazole systems (target compound and ) require specialized sulfur-nitrogen cyclization strategies.
Biological Activity
4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a synthetic compound that belongs to the class of dithiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agrochemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's chemical structure includes a trifluoromethyl group and a dithiazole moiety, which are known to influence its reactivity and biological interactions. The IUPAC name is 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C9H3Cl2F3N2S2 |
| Molecular Weight | 306.09 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that dithiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and fungi with promising results in inhibiting growth at low concentrations .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound class. Specifically, studies revealed that certain dithiazole derivatives can inhibit the glutamine/amino acid transporter ASCT2, which is crucial for tumor cell proliferation. The mechanism appears to involve disruption of metabolic pathways essential for cancer cell survival .
Pigmentation Inhibition
A novel biological activity identified in studies is the inhibition of melanin synthesis. Compounds similar to this compound were observed to cause severe pigment loss in developing embryos of Xenopus laevis at concentrations as low as 10 µM. This effect was reversible and did not adversely affect cell survival or differentiation .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. The presence of electrophilic sites in the dithiazole ring facilitates nucleophilic attacks by biomolecules, leading to various biochemical alterations.
Study on Antimicrobial Properties
A study published in MedChemComm examined the antibacterial efficacy of several dithiazole derivatives. The results indicated that certain compounds exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
Study on Antitumor Mechanism
Another research effort focused on the antitumor properties of related compounds. It was found that these compounds could effectively inhibit tumor growth in vitro by targeting metabolic pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aniline | Antimicrobial, Antitumor | Inhibition of transporters |
| N-(4-methoxyanilino)dithiazoles | Melanin synthesis inhibition | Reversible inhibition of melanin synthesis |
| Other Dithiazole Derivatives | Variable antimicrobial effects | Electrophilic interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline?
- Methodological Answer : The compound is synthesized via reactions between Appel salts (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride) and substituted anilines. Key steps include:
- Step 1 : Reacting 4-chloro-5H-1,2,3-dithiazol-5-yliden chloride (Appel salt) with 3-(trifluoromethyl)-4-chloroaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like acetonitrile .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Critical Parameter : Excess Appel salt (1.2–1.5 equiv.) ensures complete conversion, as amino group position (para vs. meta) affects reactivity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves the dithiazole ring geometry and substituent orientation (e.g., Cl and CF₃ positions) .
- FT-IR and NMR :
- ¹H NMR : Absence of NH₂ protons confirms imine bond formation.
- ¹³C NMR : Peaks at ~150–160 ppm indicate dithiazole ring carbons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 376.98) .
Q. What solvents and conditions are suitable for studying its reactivity?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediate charge-separated states during nucleophilic substitution .
- Reactivity in basic conditions : The dithiazole ring undergoes hydrolysis in aqueous NaOH, forming thiolate intermediates .
Advanced Research Questions
Q. How does the position of substituents influence regioselectivity in further functionalization?
- Methodological Answer :
- Electrophilic aromatic substitution : The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position relative to itself. Computational studies (DFT) predict activation barriers for competing pathways .
- Experimental validation : React with HNO₃/H₂SO₄; LC-MS identifies nitration products at predicted positions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) can reveal conformational exchange broadening in the dithiazole ring .
- DFT calculations : Compare computed ¹³C chemical shifts (GIAO method) with experimental data to identify discrepancies caused by solvent effects .
Q. What computational methods are effective for modeling its electronic properties?
- Methodological Answer :
- Frontier Orbital Analysis : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps. The CF₃ group lowers LUMO energy, enhancing electrophilicity .
- Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the dithiazole ring and aniline moiety .
Q. How to assess its potential biological activity using in silico and in vitro approaches?
- Methodological Answer :
- Docking studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina; the dithiazole ring shows affinity for heme iron .
- In vitro assays : Test against bacterial strains (e.g., S. aureus) in MIC assays. The CF₃ group enhances lipophilicity, improving membrane penetration .
Q. What strategies mitigate instability during storage or reaction?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
